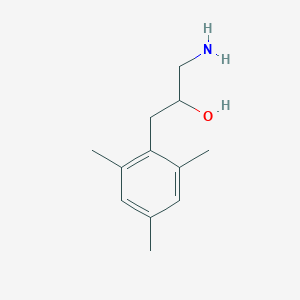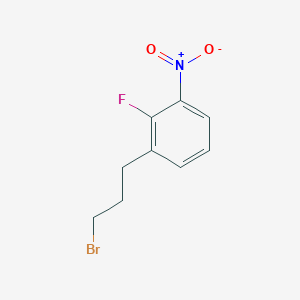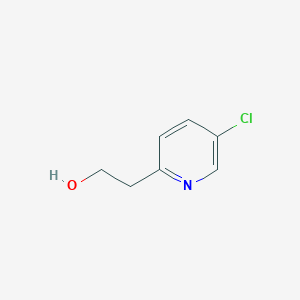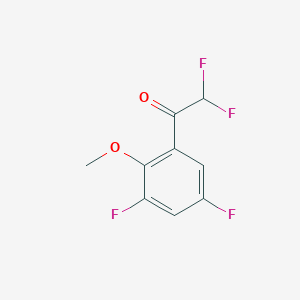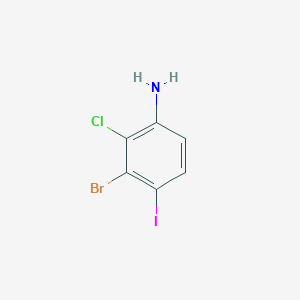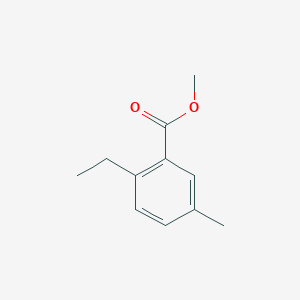![molecular formula C18H20N2O4S B13610266 N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-arthritic agent.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound is studied for its effects on cellular signaling pathways, particularly those involving the signal transducer and activator of transcription 3 (STAT3) pathway.
Mecanismo De Acción
The mechanism of action of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline involves the inhibition of the STAT3 pathway. This pathway is crucial in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound exerts anti-inflammatory and anti-proliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also targets the STAT3 pathway and has similar anti-inflammatory properties.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares structural similarities and undergoes similar chemical reactions.
Uniqueness
N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is unique due to its specific methanesulfonyl and imino functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H20N2O4S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[(Z)-3-(4-methoxyphenyl)imino-2-methylsulfonylprop-1-enyl]aniline |
InChI |
InChI=1S/C18H20N2O4S/c1-23-16-8-4-14(5-9-16)19-12-18(25(3,21)22)13-20-15-6-10-17(24-2)11-7-15/h4-13,19H,1-3H3/b18-12-,20-13? |
Clave InChI |
RJYFIYKFVSHPKD-UDWIVRIUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N/C=C(/C=NC2=CC=C(C=C2)OC)\S(=O)(=O)C |
SMILES canónico |
COC1=CC=C(C=C1)NC=C(C=NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

